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Ethylaluminum dichloride

Cat. No.: B1219992
CAS No.: 563-43-9
M. Wt: 126.95 g/mol
InChI Key: UAIZDWNSWGTKFZ-UHFFFAOYSA-L
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Description

Historical Trajectories of Research on Ethylaluminum dichloride in Chemical Synthesis

The exploration of organoaluminum compounds, including this compound, gained significant momentum with the development of Ziegler-Natta catalysts. These catalysts revolutionized the field of polymer chemistry, and EADC was identified as a crucial co-catalyst. smolecule.comvulcanchem.com Research in this area focused on understanding its role in controlling polymer structure and properties. tuodaindus.com Beyond polymerization, early research also began to uncover its utility as a Lewis acid in various organic transformations, such as Friedel-Crafts reactions and ene reactions. smolecule.comvulcanchem.comacs.org

Significance of this compound as a Core Reagent in Advanced Chemical Research

The significance of this compound in advanced chemical research stems from its strong Lewis acidity and its ability to act as a proton scavenger. alkalisci.comsigmaaldrich.com This dual reactivity allows it to catalyze a variety of reactions, often with high selectivity and under mild conditions. vulcanchem.com It is particularly valued for its ability to activate substrates and facilitate carbon-carbon bond formation. tuodaindus.com Its applications extend to complex syntheses, including the preparation of pharmaceuticals and other fine chemicals where precise control over stereochemistry is paramount. tuodaindus.com

Role of this compound in Contemporary Organoaluminum Chemistry

In contemporary organoaluminum chemistry, this compound continues to be a subject of active research. Scientists are exploring its use in novel catalytic systems and its application in previously challenging transformations. tuodaindus.com Its ability to function as a precursor for other organoaluminum reagents further expands its utility. wikipedia.org Current research also focuses on the development of more sustainable and efficient processes that utilize EADC, minimizing waste and improving reaction outcomes. The compound's interaction with various ligands is also an area of interest, as it allows for the fine-tuning of its catalytic activity and selectivity. solubilityofthings.com

Interdisciplinary Research Landscape Involving this compound

The influence of this compound extends beyond traditional organic and polymer chemistry into several interdisciplinary fields. In materials science, it is investigated for its potential in surface modification and the synthesis of novel composite materials. smolecule.comsolubilityofthings.com Its role as a precursor for aluminum-containing thin films is being explored in semiconductor manufacturing. tuodaindus.com Furthermore, recent studies have highlighted its potential application in battery technology as an electrolyte component. smolecule.comresearchgate.netnih.gov This broad range of applications underscores the interdisciplinary nature of research involving this versatile compound.

Detailed Research Findings

This compound's utility is demonstrated in a variety of specific chemical reactions, showcasing its versatility as a catalyst and reagent.

As a strong Lewis acid, EADC is effective in catalyzing ene reactions, particularly between aliphatic aldehydes and non-nucleophilic alkenes. acs.org It also facilitates Diels-Alder reactions of α,β-unsaturated esters and promotes Pinacol (B44631) reduction rearrangements. alkalisci.comsigmaaldrich.comsigmaaldrich.com Furthermore, it is used to carry out Schmidt rearrangements of diketoazides in the synthesis of complex nitrogen-containing heterocyclic compounds. alkalisci.comsigmaaldrich.comsigmaaldrich.com

One of the most significant industrial applications of this compound is as a co-catalyst in the polymerization of olefins. smolecule.comvulcanchem.com It is a key component in Ziegler-Natta catalyst systems for the production of polyethylene (B3416737) and polypropylene (B1209903), where it helps control the polymer's molecular weight and tacticity. vulcanchem.com It is also used to catalyze the polymerization of isobutylene (B52900). alkalisci.comsigmaaldrich.comsigmaaldrich.com

In the realm of organic synthesis, EADC is a widely used catalyst for Friedel-Crafts acylation reactions, offering higher selectivity and milder reaction conditions compared to traditional Lewis acids like aluminum chloride. smolecule.comlookchem.comvulcanchem.com It is also employed in the dimerization of olefins, a vital process for producing various chemicals such as lubricants and plasticizers. lookchem.comlookchem.com

Table 1: Selected Applications of this compound in Chemical Synthesis

Reaction TypeSubstratesProductsReference
Ene ReactionAliphatic aldehydes, non-nucleophilic alkenesHomoallylic alcohols acs.org
Diels-Alder Reactionα,β-unsaturated estersCycloadducts alkalisci.comsigmaaldrich.comsigmaaldrich.com
Pinacol RearrangementDiolsKetones alkalisci.comsigmaaldrich.comsigmaaldrich.com
Schmidt RearrangementDiketoazidesIndolizidines, pyrroloazepinediones alkalisci.comsigmaaldrich.comsigmaaldrich.com
Olefin PolymerizationIsobutylene, ethylene (B1197577), propylenePolyisobutylene (B167198), polyethylene, polypropylene smolecule.comvulcanchem.comalkalisci.comsigmaaldrich.comsigmaaldrich.com
Friedel-Crafts AcylationAcyl compounds, aromatic compoundsKetones smolecule.comlookchem.comvulcanchem.com
Olefin DimerizationOlefinsLarger olefins lookchem.comlookchem.com
AlkylationBenzene, alkyl halidesDiarylalkanes google.com

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₅AlCl₂ smolecule.comvulcanchem.com
Molecular Weight126.95 g/mol smolecule.comvulcanchem.comsigmaaldrich.com
AppearanceColorless to pale yellow liquid lookchem.comvulcanchem.com
Melting Point32 °C lookchem.comvulcanchem.comchemicalbook.com
Boiling Point115 °C at 50 mmHg vulcanchem.com
Density1.207 g/mL at 25 °C vulcanchem.com
Flash Point-18 °C (closed cup) vulcanchem.com
Vapor Pressure5 mmHg at 60 °C lookchem.comsigmaaldrich.com
SolubilitySoluble in acetone; reacts with water chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5AlCl2 B1219992 Ethylaluminum dichloride CAS No. 563-43-9

Properties

IUPAC Name

dichloro(ethyl)alumane
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InChI

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2
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InChI Key

UAIZDWNSWGTKFZ-UHFFFAOYSA-L
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Canonical SMILES

CC[Al](Cl)Cl
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Molecular Formula

C2H5AlCl2
Record name ETHYL ALUMINUM DICHLORIDE
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DSSTOX Substance ID

DTXSID6027212
Record name Aluminum, dichloroethyl-
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Molecular Weight

126.95 g/mol
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Physical Description

Ethyl aluminum dichloride appears as a colorless to light-yellow heated liquid. Freezing point 90 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid; [Sullivan, p. 979] Clear yellow liquid; mp = 31 deg C; [HDSB] Clear deep yellow liquid; mp = 32 deg C; [MSDSonline]
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Boiling Point

381 °F at 760 mmHg (USCG, 1999), 194 °C (Extrapolated)
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Density

1.227 at 95 °F (USCG, 1999) - Denser than water; will sink, 1.222
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Color/Form

Clear, yellow liquid

CAS No.

563-43-9
Record name ETHYL ALUMINUM DICHLORIDE
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Record name Ethylaluminum dichloride
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Melting Point

90 °F (USCG, 1999), 31 °C
Record name ETHYL ALUMINUM DICHLORIDE
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Synthetic and Preparative Methodologies for Ethylaluminum Dichloride Derived Systems in Research

Preparation of Ethylaluminum Dichloride-Based Catalytic Precursors

This compound is a fundamental component in the synthesis of Ziegler-Natta and metallocene catalysts, which are paramount in olefin polymerization. smolecule.comnouryon.com

Ziegler-Natta Catalysts:

A common method for preparing MgCl₂-supported Ziegler-Natta catalysts involves the reaction of magnesium and titanium compounds with EADC. acs.orgscispace.com In a typical industrial process, a hydrocarbon-soluble precursor complex is first formed by reacting magnesium diethoxide and titanium tetrabutoxide. acs.org this compound is then continuously added to this complex, leading to the precipitation of the final catalyst. acs.orgscispace.com The feed rate of EADC is a critical parameter that governs the composition of the liquid phase during the synthesis. acs.orgscispace.com The process can be conceptually divided into two stages: the initial precipitation of the magnesium-based support, which dictates the catalyst particle size, followed by the adsorption and precipitation of the titanium species. acs.org

Another approach involves the chemical dealcoholation of MgCl₂·nEtOH adducts using EADC. researcher.life This treatment has a significant impact on the microstructure of the resulting Ziegler-Natta pre-catalysts. researcher.life The choice of the aluminum compound, such as EADC, during this dealcoholation step allows for the tailoring of catalyst properties for different polyethylene (B3416737) grades. researcher.life

The following table summarizes a representative synthesis of a Ziegler-Natta catalyst precursor:

Table 1: Representative Synthesis of a Ziegler-Natta Catalyst Precursor

Step Reagents Process Outcome
1 Magnesium diethoxide, Titanium tetrabutoxide, Hexane Mixing to form a solution. acs.org Formation of a clear, hydrocarbon-soluble Mg- and Ti-containing precursor complex. acs.org
2 Precursor complex, this compound (EADC) Continuous feeding of EADC to the precursor solution with agitation, followed by reflux. acs.org Precipitation of the final MgCl₂-supported Ziegler-Natta catalyst. acs.orgscispace.com

Metallocene Catalysts:

This compound also finds application as a cocatalyst or activator in metallocene-based catalyst systems for olefin polymerization. google.comgoogle.com In these systems, EADC can function as a Lewis acid to activate the metallocene procatalyst, generating the active cationic species responsible for polymerization. For instance, nickel (II) complexes, when activated with EADC, have shown high catalytic performance for ethylene (B1197577) polymerization, producing polyethylene waxes. researcher.life The activity of these systems can be significantly higher when using EADC compared to other activators like modified methylaluminoxane (B55162) (MMAO). researcher.life

Synthesis of Chiral Alkoxyaluminum Dichloride Complexes for Asymmetric Inductions

The reaction of this compound with chiral alcohols provides a straightforward method for the in-situ preparation of chiral alkoxyaluminum dichloride complexes. rsc.orgresearchgate.netcdnsciencepub.com These complexes function as effective chiral Lewis acid catalysts, capable of inducing asymmetry in a variety of chemical transformations, most notably the Diels-Alder reaction. rsc.orgresearchgate.netwikipedia.org

A pioneering example is the use of (-)-menthoxyaluminum dichloride, prepared from the reaction of (-)-menthol with this compound. researchgate.netscielo.br This chiral catalyst has been successfully employed in the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein, achieving significant enantiomeric excess (e.e.). rsc.orgresearchgate.net Similarly, catalysts derived from other chiral alcohols like (-)-borneol (B1667373) have also been synthesized and studied. cdnsciencepub.com

The general procedure for synthesizing these chiral catalysts involves the dropwise addition of a solution of the chiral alcohol in a dry, inert solvent (like toluene) to a solution of this compound at low temperatures (e.g., -78 °C). cdnsciencepub.com The mixture is then allowed to warm, during which ethane (B1197151) gas evolves, and a clear solution of the chiral alkoxyaluminum dichloride is formed. cdnsciencepub.com

The following table presents data from an asymmetric Diels-Alder reaction catalyzed by a chiral alkoxyaluminum dichloride complex:

Table 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein Catalyzed by (-)-Menthoxyaluminum Dichloride

Parameter Value Reference
Chiral Catalyst (-)-Menthoxyaluminum dichloride rsc.org
Reactants Cyclopentadiene, Methacrolein rsc.org
Solvent Toluene (B28343) rsc.org
Temperature -78 °C rsc.org
Major Product (1R,2S,4R)-2-methyl-5-norbornene-2-carboxaldehyde rsc.org
Enantiomeric Excess (e.e.) 72% rsc.org

The degree of asymmetric induction can be influenced by factors such as the structure of the chiral alcohol, the reaction temperature, and the specific substrates involved. rsc.orgconicet.gov.ar

Derivatization of this compound for Hydrocarbon-Soluble Ether Complexes

This compound can be derivatized through reaction with ethers to form adducts with enhanced solubility in hydrocarbon solvents. rsc.orgresearchgate.net These complexes are particularly useful as catalysts for polymerization reactions in non-polar media.

For example, complexes of EADC with diisopropyl ether have been investigated for the cationic polymerization of isobutylene (B52900). rsc.orgresearchgate.net These ether complexes, which are fully soluble in hydrocarbons like n-hexane, can initiate polymerization to produce polyisobutylene (B167198) with a high content of exo-olefin terminal groups. rsc.org The stoichiometry of the ether to EADC can be controlled to optimize the catalytic activity and the properties of the resulting polymer. rsc.orgresearchgate.net

The synthesis of these complexes is typically achieved by mixing this compound with the desired ether in an inert solvent. The resulting adducts can then be used directly as catalysts. In some applications, these ether complexes are used in conjunction with a proton source, such as adventitious water, which acts as an initiator. researchgate.net The reaction of the EADC-ether complex with water can lead to the formation of alumoxane etherates. researchgate.net

Generation of this compound Adducts for Specific Reaction Pathways

The formation of adducts between this compound and various Lewis bases can be used to modulate its reactivity and direct the outcome of specific chemical reactions. rsc.org These adducts can influence the steric and electronic environment around the aluminum center, leading to enhanced selectivity.

EADC forms adducts with a range of Lewis bases, including ethers, thioethers, phosphines, and amines. rsc.orggoogle.com For instance, the complex of EADC with bis(2-chloroethyl) ether has been used as a catalyst for the synthesis of highly reactive polyisobutylene. researchgate.net

In the context of ene reactions, EADC itself is an effective catalyst. uni-oldenburg.de Its use can be advantageous over other Lewis acids like aluminum chloride because it also acts as a scavenger for protic impurities (like HCl) that can cause side reactions such as alkene isomerization. google.com The reaction of EADC with HCl produces ethane and aluminum trichloride (B1173362), thus maintaining a well-defined catalytic system. google.com

EADC has also been employed to catalyze intramolecular [2+2] cycloaddition reactions of allene-ene systems. scispace.com Furthermore, adducts of EADC with phosphorus esters, such as phosphites and phosphates, have been synthesized and characterized. rsc.org These adducts can undergo thermal decomposition to lose an alkyl halide, resulting in the formation of materials containing Al-O-P linkages. rsc.org

The following table provides examples of reactions where EADC adducts or EADC itself directs specific pathways:

Table 3: Examples of Reactions Catalyzed or Mediated by this compound and its Adducts

Reaction Type Substrates Catalyst/Mediator Outcome Reference
Cationic Polymerization Isobutylene, tert-butyl chloride EADC / bis(2-chloroethyl) ether complex Highly reactive polyisobutylene researchgate.net
Ene Reaction Formaldehyde (B43269), Methyl 10-undecenoate This compound Homoallylic alcohol uni-oldenburg.de
[2+2] Cycloaddition Allene-ene systems This compound Intramolecular cycloaddition products scispace.com
Diels-Alder Reaction Acrylate (B77674) derived from levoglucosenone (B1675106), Cyclopentadiene This compound Reversal of stereoselectivity compared to other Lewis acids conicet.gov.ar
Hydro-alkylation α-olefin dimers, Chlorinated hydrocarbons Ethylaluminum sesquichloride (related to EADC) Polyalphaolefin base oils acs.org

Surface Immobilization and Functionalization of Supports with this compound Derivatives

Immobilizing this compound or its derivatives onto solid supports is a key strategy for creating heterogeneous catalysts. This approach combines the high activity of homogeneous EADC-based systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recycling. Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and magnesium chloride (MgCl₂). researchgate.netksiec.or.kr

One method involves the surface treatment of a support with an alkylaluminum compound like EADC. For example, a SiO₂/MgCl₂ binary support can be treated with ethylaluminum sesquichloride (a compound closely related to EADC) before the deposition of a metallocene catalyst for ethylene-1-hexene copolymerization. ksiec.or.kr This surface treatment can influence the catalyst's performance and the properties of the resulting copolymer. ksiec.or.kr

In another application, chlorinated alumina catalysts for the hydroisomerization of alkanes can be prepared by impregnating γ-Al₂O₃ with a solution of this compound. researchgate.net These EADC-derived catalysts have shown high initial activity for the conversion of n-hexane and cyclohexane. researchgate.net The stability of these catalysts can be further enhanced by the addition of a chlorine source, such as carbon tetrachloride, to the reaction feed. researchgate.net Studies have shown that the chlorine content on the surface of these EADC-derived catalysts can change during the reaction, indicating dynamic surface chemistry. researchgate.net

The interaction of EADC with the hydroxyl groups on the surface of supports like silica and alumina is a critical aspect of the immobilization process. This reaction can lead to the grafting of the aluminum species onto the support surface.

Fundamental Mechanistic Investigations of Ethylaluminum Dichloride Reactivity

Probing the Lewis Acidity of Ethylaluminum dichloride and its Derivatives

Quantification of Lewis Acidity in Relation to Reaction Kinetics

The reactivity of this compound (EADC) is fundamentally linked to its character as a strong Lewis acid. researchgate.nettuodaindus.com The quantification of this acidity is crucial for understanding and predicting its behavior in chemical reactions. A higher Lewis acidity generally correlates with increased reaction rates in processes like Friedel-Crafts reactions and cationic polymerizations. researchgate.netscielo.br

Several methods are employed to quantify Lewis acidity:

Spectroscopic Probes: 2H and 31P NMR spectroscopy are powerful techniques. By observing the chemical shift of a probe molecule, such as deuterated quinolizidine (B1214090) or triethylphosphine (B1216732) oxide (TEPO), upon coordination with the Lewis acid, a quantitative measure of acidity can be obtained. researchgate.netnih.gov The Gutmann-Beckett method, for example, uses the 31P NMR shift of TEPO to determine the acceptor number (AN), where a higher value indicates stronger Lewis acidity. scielo.brnih.gov

Computational Methods: Density Functional Theory (DFT) calculations are used to determine intrinsic Lewis acidity descriptors, such as the Fluoride (B91410) Ion Affinity (FIA). FIA represents the negative enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase, providing a standardized measure of acidity. researchgate.net

Reaction Kinetics: The rate constants of specific Lewis acid-catalyzed reactions, such as Diels-Alder reactions, can be used to establish a relative scale of Lewis acidity. researchgate.net For instance, in certain polyene cyclizations, the stronger Lewis acidity of EADC compared to diethylaluminum chloride (Et₂AlCl) was demonstrated by its ability to initiate the reaction, whereas Et₂AlCl was ineffective. researchgate.net

Research has shown a clear hierarchy in the Lewis acidity of ethylaluminum halides, with EADC being a significantly stronger Lewis acid than diethylaluminum chloride. This difference in acidity directly impacts their catalytic performance. researchgate.net

Table 1: Comparison of Computed Lewis Acidity for Selected Organoaluminum Compounds This table presents Fluoride Ion Affinity (FIA) values, a computational measure where higher values signify stronger Lewis acidity.

Compound Name Formula Lewis Acidity (FIA, kcal/mol)
This compound C₂H₅AlCl₂ ~96
Diethylaluminum chloride (C₂H₅)₂AlCl ~85
Triethylaluminum (B1256330) (C₂H₅)₃Al ~74

Data sourced from computational studies on organoaluminum compounds.

Coordination Chemistry of this compound with Lewis Bases

This compound, like many organoaluminum compounds, exhibits strong associative behavior and typically exists as a dimer with bridging chloride ligands. smolecule.com Its interaction with Lewis bases (electron-pair donors) is a fundamental aspect of its chemistry, leading to the formation of coordination complexes or adducts. cdnsciencepub.comgoogle.com

Common Lewis bases that coordinate with EADC include:

Ethers: Diethyl ether, diisopropyl ether, and bis(2-chloroethyl) ether are known to form stable complexes with EADC. cdnsciencepub.comresearchgate.net

Amines: Trimethylamine forms a well-characterized adduct, this compound trimethylamine. cdnsciencepub.com

Phosphorus and Oxygen Donors: Other donors with atoms from Groups V and VI of the periodic table, such as those containing phosphorus or sulfur, can also coordinate with EADC. google.com

The coordination of a Lewis base cleaves the chloride bridges of the EADC dimer to form a monomeric adduct, for example, EtAlCl₂·L (where L is the Lewis base). cdnsciencepub.comresearchgate.net The aluminum center in these adducts typically adopts a tetrahedral geometry. smolecule.com

The formation of these adducts modulates the Lewis acidity of the aluminum center. google.comresearchgate.net By complexing EADC with a Lewis base like an ether, its reactivity can be tempered, which is crucial for controlling cationic polymerization reactions and improving the selectivity of the process. researchgate.netresearchgate.net For instance, complexes of EADC with diisopropyl ether are effective catalysts for synthesizing polyisobutylene (B167198) with a high content of desirable exo-olefin terminal groups. researchgate.net The strength of the Lewis base and the stoichiometry of the complex are critical factors that influence the subsequent reactivity and catalytic activity of the system. google.comrsc.org

Elucidation of Reaction Mechanisms Catalyzed or Co-catalyzed by this compound

Initiation Mechanisms in Olefin Oligomerization and Polymerization

This compound is a key co-catalyst in Ziegler-Natta and other transition metal-catalyzed olefin polymerization and oligomerization systems. researcher.lifescispace.comscienceinfo.com Its primary functions are to activate the transition metal precatalyst and to initiate the growth of the polymer chain.

The initiation process can occur through several proposed mechanisms:

Alkylation of the Transition Metal: EADC can activate a precatalyst, such as a titanium or nickel compound, by transferring its ethyl group to the transition metal center. scispace.comscienceinfo.com This creates a metal-alkyl species (e.g., a titanium-ethyl bond), which is often the active site where the first monomer unit inserts, thus initiating polymerization. scispace.comcaltech.edu

Generation of a Cationic Active Site: EADC's strong Lewis acidity enables it to abstract a halide or an alkyl anion from the transition metal complex. This abstraction generates a coordinatively unsaturated, cationic transition metal center, which is highly electrophilic and readily attacks the double bond of an olefin monomer. helsinki.fi This mechanism is particularly relevant in the cationic polymerization of monomers like isobutylene (B52900) and norbornene. researchgate.nethelsinki.fi

Tandem Catalysis: In certain systems, EADC can participate in tandem catalytic cycles. For example, when toluene (B28343) is used as a solvent for ethylene (B1197577) oligomerization, EADC can act as a co-catalyst for a nickel complex to first produce butenes and hexenes, and then act as a Friedel-Crafts catalyst to promote the alkylation of toluene with these newly formed olefins. researchgate.net

The specific initiation pathway is highly dependent on the transition metal catalyst, the monomer, and the reaction conditions.

Activation Mechanisms of Transition Metal Catalysts by this compound

The activation of transition metal precatalysts by this compound is a critical step in forming the active species for olefin polymerization. EADC plays multiple roles in this process. researcher.lifeacs.org

Key activation functions include:

Alkylation and Active Site Formation: As mentioned previously, EADC alkylates the transition metal center, which is a prerequisite for forming the active catalyst. scispace.comscienceinfo.com In Ziegler-Natta systems using titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support, EADC is essential for creating the active titanium centers. scispace.comacs.org

Scavenging Impurities: EADC is an effective scavenger for protic impurities like water and oxygen. These impurities can poison the highly sensitive transition metal catalyst, and their removal by EADC is vital for maintaining high catalytic activity. tuodaindus.com

The interaction between EADC and the transition metal catalyst can be complex, sometimes involving the formation of bimetallic species with bridging chloride ligands, which influences the electronic properties and reactivity of the active site. caltech.eduacs.org The choice of EADC over other aluminum alkyls like triethylaluminum (TEAL) or diethylaluminum chloride (DEAC) can significantly affect the catalyst's kinetic behavior and the properties of the resulting polymer. researcher.life

Role of Proton Donors in this compound-Mediated Processes

While proton donors like water are often considered impurities that EADC must scavenge, their controlled presence can play a crucial role in initiating certain polymerization reactions. researchgate.netresearchgate.netnvsu.ru The interaction between EADC and a proton donor (e.g., water, alcohols, or hydrogen chloride) can form a new, highly active complex catalyst. researchgate.netresearchgate.netcijournal.ruorscience.ru

Mechanistic studies, including computational analyses, have shown that a complex formed between EADC and a proton donor can function as a potent Brønsted acid. researchgate.netresearchgate.netresearchgate.net This complex can then protonate an olefin monomer, such as isobutylene, generating a carbocation that initiates cationic polymerization. researchgate.netresearchgate.net

The reaction of EADC with water does not simply lead to deactivation. Instead, it can result in the direct hydrolysis of the Al-C bond and the subsequent formation of etherates of the corresponding aluminoxane, such as (Cl₂Al)₂O, when an ether is present. researchgate.net These aluminoxane species are themselves known to be effective co-catalysts.

Structure-Reactivity Relationships in this compound Systems

The reactivity of this compound (EADC) is intrinsically linked to its molecular structure, particularly its nature as a potent Lewis acid. The relationship between its structure and reactivity is a key area of investigation, providing insights into its catalytic efficacy in various chemical transformations.

The Lewis acidity of organoaluminum compounds is a critical determinant of their reactivity. This acidity is significantly influenced by the substituents attached to the aluminum atom. In the case of this compound (EtAlCl₂), the presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the aluminum center compared to related compounds like diethylaluminum chloride (Et₂AlCl) or triethylaluminum (Et₃Al). This heightened Lewis acidity makes EADC a more powerful activator for a range of reactions. tuodaindus.comresearchgate.net For instance, in cationic polyene cyclizations, EADC was found to be a stronger Lewis acid than Et₂AlCl. researchgate.net While Et₂AlCl did not promote the cyclization at all, EADC initiated the reaction, although for certain complex transformations, an even stronger Lewis acid like tin(IV) chloride was required to achieve the desired product. researchgate.net

The number of alkyl and halide groups directly modulates the catalyst's performance. A study on the cycloisomerization of enynones compared the effectiveness of diethylaluminum chloride (Et₂AlCl), this compound (EtAlCl₂), and aluminum trichloride (B1173362) (AlCl₃). rsc.org It was demonstrated that Et₂AlCl afforded the desired bicyclo[3.1.0]hexane product in excellent yield (94%), whereas EtAlCl₂ and AlCl₃ gave good but lower yields (79% and 78% respectively). rsc.org This suggests that for this specific transformation, the reactivity needs to be attenuated, as the stronger Lewis acids may promote side reactions. The choice between Al-C and Al-Cl bond cleavage is another crucial aspect of its reactivity. Studies involving the reaction of EADC with silica (B1680970) surfaces have shown that the cleavage of the Al-C bond is strongly thermodynamically favored over the cleavage of the Al-Cl bond. acs.org Computational studies support this, indicating a significant free energy difference favoring the Al-C bond cleavage pathway. acs.org

This tunable reactivity allows for broad applications, from polymerization to fine chemical synthesis. In Ziegler-Natta catalysis, EADC is a frequently used cocatalyst, where its Lewis acidity is crucial for activating the transition metal catalyst. researcher.lifeketjen.com The specific structure of the alkylaluminum compound can influence the activity of the catalytic system and the properties of the resulting polymer. For example, nickel complexes activated with EADC have shown high activity in ethylene oligomerization and polymerization, with the nature of the ligands on the nickel and the use of EADC influencing both the catalytic activity and the molecular weight of the polyethylene (B3416737) produced. researcher.life

ReagentReaction TypeObservationReference
EtAlCl₂ vs. Et₂AlCl Cationic Polyene CyclizationEtAlCl₂ initiated the reaction, whereas Et₂AlCl was unreactive, demonstrating the higher Lewis acidity of EADC. researchgate.net
Et₂AlCl vs. EtAlCl₂ vs. AlCl₃ Cycloisomerization of EnynonesEt₂AlCl gave the highest yield (94%), followed by EtAlCl₂ (79%) and AlCl₃ (78%), indicating a need for balanced Lewis acidity. rsc.org
EtAlCl₂ Reaction with SilicaPreferential cleavage of the Al-C bond over the Al-Cl bond is strongly favored thermodynamically. acs.org

Investigations of Intermediate Species in this compound-Promoted Reactions

The elucidation of intermediate species is fundamental to understanding the reaction mechanisms of this compound. Due to the high reactivity of these intermediates, their investigation often requires a combination of kinetic studies, spectroscopy, and computational modeling.

In cationic polymerization, which is a major application of EADC, the compound's role is to generate and sustain a low concentration of propagating carbocations. acs.orguc.pt In the polymerization of isobutylene initiated by a tertiary chloride and catalyzed by an EADC-ether complex, kinetic studies suggested an equilibrium between dormant and active species. acs.org The concentration of the propagating cations was found to be extremely low, on the order of 1.8 × 10⁻¹¹ M. acs.org This led to the proposal of an equilibrium between active carbenium ions and dormant oxonium ions. The existence of these oxonium ion intermediates was later confirmed by ¹H NMR studies. acs.org Similarly, in the polymerization of β-pinene, the active catalytic species is believed to be a protionic complex formed by the interaction of EADC with residual water. This complex protonates the monomer to create a carbenium ion, which then propagates the polymerization. uc.pt

The formation of complex intermediates between EADC and a proton donor (like water, phenol, or hydrochloric acid) has been studied computationally. These studies estimate the activation energies for the initiation of isoolefin oligomerization, finding that the nature of the proton donor in the EADC complex influences the reaction's selectivity. researcher.liferesearchgate.net

Beyond polymerization, EADC is used in other organic reactions where distinct intermediates are formed. In a double nucleophilic addition reaction, the combined use of diethylaluminum chloride and this compound was effective in promoting the N-alkylation of an α-iminoester. rsc.org Mechanistic proposals suggest that after an initial N-addition, subsequent oxidation of the resulting enolate leads to the formation of a reactive iminium salt intermediate, which is then attacked by a second nucleophile. rsc.org

Computational studies have also been employed to visualize potential intermediates. In the AlCl₃-promoted cycloisomerization of enynones, a vinyl-cation-like species was identified as a reactive intermediate. rsc.org The geometry of this intermediate, particularly the bond distances between the aluminum catalyst and the organic substrate, was shown to be crucial for the subsequent reaction steps. rsc.org These findings highlight the role of EADC and related Lewis acids in stabilizing charged intermediates and guiding the reaction pathway.

Reaction TypeProposed/Identified Intermediate(s)Method of InvestigationReference
Isobutylene PolymerizationCarbenium ions (active), Oxonium ions (dormant)Kinetic studies, ¹H NMR spectroscopy acs.org
β-Pinene PolymerizationCarbenium ionMechanistic proposal based on reaction products uc.pt
Isoolefin OligomerizationEADC-proton donor complexAb initio computational studies researcher.liferesearchgate.net
Double Nucleophilic Addition to IminoestersIminium saltMechanistic proposal based on experimental results rsc.org
Enynone CycloisomerizationVinyl-cation-like speciesComputational studies (DFT) rsc.org

Advanced Catalytic Applications of Ethylaluminum Dichloride in Organic Synthesis

Ethylaluminum Dichloride in Lewis Acid-Promoted Carbon-Carbon Bond Formations

The construction of carbon-carbon bonds is a fundamental objective in organic chemistry. This compound has proven to be a versatile and effective catalyst for several important C-C bond-forming reactions.

Friedel-Crafts Acylations and Alkylations Facilitated by this compound

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to aromatic rings. libretexts.org this compound has been successfully employed as a catalyst in these reactions. scispace.combrandeis.edu In Friedel-Crafts acylations, EADC activates an acyl chloride or anhydride, enhancing its electrophilicity and promoting the reaction with an aromatic substrate to form a ketone. smolecule.comrsc.org This method is often favored over Friedel-Crafts alkylation because the acyl group is deactivating, which prevents further reactions on the same ring. libretexts.org

In Friedel-Crafts alkylations, EADC can be used to generate a carbocation from an alkyl halide, which is then attacked by the electron-rich aromatic ring. libretexts.org A notable application is the alkylation of alkenes, where ethylaluminum sesquichloride, a related compound, has been used to induce alkylations with alkyl chloroformates. uni-oldenburg.de

Table 1: Examples of Friedel-Crafts Reactions Catalyzed by Ethylaluminum Compounds

Aromatic/Alkene Substrate Alkylating/Acylating Agent Catalyst Product Type
Alkenes Acyl Chlorides This compound β,γ-Unsaturated Ketones
Benzene Ethyl chloroformate Aluminum chloride Ethylbenzene

Diels-Alder Cycloadditions Catalyzed by this compound

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. lookchem.com this compound can catalyze these reactions by coordinating to the dienophile, making it more reactive. scientificlabs.comthomassci.comsigmaaldrich.com This catalysis often proceeds under mild conditions and can influence the stereoselectivity of the reaction. chempedia.info Chiral catalysts derived from EADC and chiral alcohols, such as menthol, have been used to achieve asymmetric induction in Diels-Alder reactions, producing enantiomerically enriched products. cdnsciencepub.comscielo.brbeilstein-journals.org The presence of EADC can significantly accelerate the reaction; for instance, the reaction of isoprene (B109036) with certain dienophiles proceeds in high yield at room temperature with EADC, whereas the corresponding reaction with diethylaluminum chloride gives a much lower yield even at elevated temperatures. lookchem.com

Table 2: Effect of this compound on Diels-Alder Reactions

Diene Dienophile Catalyst Conditions Yield Enantiomeric Excess (ee)
Cyclopentadiene (B3395910) Methacrolein (-)-Menthoxyaluminum dichloride Toluene (B28343), -78 °C 69% 72%
Isoprene Dienophile lb This compound 25 °C 81% Not Applicable

Ene Reactions Mediated by this compound

The ene reaction is another important carbon-carbon bond-forming reaction where an alkene with an allylic hydrogen (the "ene") reacts with an electron-deficient π-bond (the "enophile"). acs.org this compound is an effective catalyst for ene reactions involving aldehydes and non-nucleophilic alkenes. acs.orgchemchart.com It functions both as a strong Lewis acid to activate the aldehyde and as a proton scavenger to prevent side reactions. acs.orggoogle.com This methodology has been applied to the synthesis of various natural products. acs.org EADC also catalyzes the ene reactions of formaldehyde (B43269) with the double bonds of unsaturated carboxylic acid esters, such as methyl oleate. uni-oldenburg.de Furthermore, Lewis acids like EADC have been studied in intramolecular cyclization reactions of allene-ene systems. nih.gov

Table 3: this compound-Catalyzed Ene Reactions

Ene Component Enophile Catalyst Product Type
Non-nucleophilic Alkenes Aliphatic Aldehydes This compound Homoallylic Alcohols
Methyl 10-undecenoate Formaldehyde This compound γ-Lactone Precursor

Ketene-Alkene [2+2] Cycloadditions Promoted by this compound

The [2+2] cycloaddition of ketenes and alkenes to form cyclobutanones can be effectively promoted by this compound. orgsyn.org Theoretical studies using density functional theory (DFT) have shown that EADC significantly lowers the energy barrier for this reaction. nih.govacs.org The catalyst can also control the diastereoselectivity of the cycloaddition. nih.govacs.org For example, in the reaction of diphenylacetyl chloride with cyclopentene (B43876) in the presence of triethylamine, the addition of EADC is crucial for achieving a high yield of the corresponding cyclobutanone. orgsyn.org Mechanistic studies suggest that the reaction may proceed through a quasi-pericyclic transition state. researchgate.net

Table 4: Diastereoselectivity in EADC-Promoted Ketene-Alkene Cycloadditions

Ketene Precursor Alkene Catalyst Diastereomeric Ratio (dr) Yield
Diphenylacetyl chloride Cyclopentene EtAlCl₂ 13:1 84%
Dichloroacetyl chloride Cyclopentene EtAlCl₂ 18:1 92%

Rearrangement Reactions Induced by this compound

Beyond facilitating bond formation, this compound is also a valuable reagent for inducing molecular rearrangements, often leading to the synthesis of complex molecular frameworks.

Pinacol (B44631) Reduction Rearrangements

This compound can be utilized to carry out Pinacol reduction rearrangements. scientificlabs.comthomassci.com This transformation is analogous to the well-known pinacol rearrangement but results in a reductive elimination to form an alkene rather than a ketone or aldehyde. A study on a sulfone analog of a pinacol reduction-rearrangement highlights the broader applicability of this type of transformation. acs.org

Schmidt Rearrangements in Heterocyclic Synthesis

This compound (EtAlCl₂) serves as an effective Lewis acid catalyst in tandem reactions that combine cycloadditions with Schmidt rearrangements for the synthesis of complex heterocyclic scaffolds. A notable application is the Diels-Alder/Schmidt reaction sequence, which provides a powerful pathway for converting a newly formed ring into a heterocycle in situ. nih.gov This strategy has been successfully employed in the creation of alkaloid-inspired libraries. For instance, in the synthesis of bicyclic analogs of mesembrine, EtAlCl₂ is added to a solution of an appropriate azide (B81097) and trimethylsilyloxy butadiene at low temperatures (-78 °C). nih.gov The reaction is gradually warmed to room temperature, allowing for the initial Diels-Alder cycloaddition to occur, followed by the Schmidt rearrangement to furnish the final heterocyclic product. nih.gov

This methodology extends to the synthesis of other complex structures, such as scaffolds for Stemonaceae alkaloids. nih.gov The choice of Lewis acid is critical in these sequences; while titanium tetrachloride is used in some instances, this compound provides a viable alternative for specific substrates, demonstrating its utility in facilitating these complex transformations toward nitrogen-containing heterocyclic systems. nih.gov

Rearrangements of Epoxy Acylates via Stable Cation Intermediates

This compound is a key reagent in promoting the rearrangement of epoxy acylates through the formation of stable cation intermediates. lookchem.com This type of reaction is significant for the stereoselective construction of chiral quaternary carbon centers. Research into the effect of various aluminum reagents on these rearrangements has highlighted the role of EtAlCl₂. lookchem.com The process involves the Lewis acid-mediated opening of the epoxide ring, which generates a carbocation. The stability of this cation is crucial for the subsequent rearrangement to occur efficiently and selectively. The nature of the aluminum reagent influences the ionic character of the oxygen-metal bond in the epoxide intermediate, which in turn affects the stability of the cation and the outcome of the reaction. lookchem.com While other specialized aluminum reagents have been developed for this purpose, EtAlCl₂ remains a fundamental Lewis acid studied within this class of transformations. lookchem.com

Stereoselective and Asymmetric Synthesis Applications of this compound

This compound is a versatile and powerful tool in stereoselective and asymmetric synthesis. Its function as a strong Lewis acid allows it to activate substrates, control reaction geometry through chelation, and serve as a precursor for chiral catalysts, thereby enabling high levels of stereocontrol in a variety of organic transformations.

Chiral Induction in Diene Additions

A significant application of this compound is in the catalysis of asymmetric Diels-Alder reactions, where it is used to generate chiral Lewis acids in situ. By reacting EtAlCl₂ with a chiral alcohol, a chiral alkoxyaluminum dichloride catalyst is formed, which can then induce asymmetry in the cycloaddition process. cdnsciencepub.com

One of the earliest and most well-studied systems involves the use of monoterpene alcohols, such as (-)-menthol or (-)-borneol (B1667373), as the chiral source. cdnsciencepub.comscielo.br For example, the reaction of (-)-menthol with this compound produces (-)-menthoxyaluminum dichloride. scielo.br This chiral catalyst has been used to promote the Diels-Alder reaction between cyclopentadiene and methacrolein. In a key study, using this in situ-prepared catalyst (16 mol%) in toluene at -78 °C resulted in the formation of the exo-adduct with a notable 72% enantiomeric excess (ee), a figure that was later revised to 57% ee with a 56% yield. scielo.br The level of chiral induction is highly sensitive to experimental conditions, including the temperature and the method of catalyst preparation. cdnsciencepub.com Higher temperatures or different solvents like methylene (B1212753) chloride lead to a significant loss of chiral induction. cdnsciencepub.com This approach is advantageous as it avoids the need to install and later remove a chiral auxiliary from the dienophile or diene. cdnsciencepub.com

Table 1: Chiral Induction in Diels-Alder Reaction Catalyzed by a (-)-Menthoxyaluminum dichloride

Diene Dienophile Chiral Auxiliary Catalyst System Yield Enantiomeric Excess (ee) Reference
Cyclopentadiene Methacrolein (-)-Menthol (-)-Menthoxyaluminum dichloride (from EtAlCl₂) 56% 57% (exo-adduct) scielo.br

Asymmetric Cyclizations and Transformations

This compound is instrumental in promoting various asymmetric cyclizations and transformations, leading to the synthesis of complex cyclic molecules with defined stereochemistry. Its role can be either as a direct Lewis acid catalyst that influences the stereochemical course of a reaction or as a reagent that demonstrates substrate-dependent selectivity.

In the asymmetric synthesis of alkaloids like (-)-aphanorphine and (-)-eptazocine, EtAlCl₂ was used to catalyze an intramolecular Friedel-Crafts type cyclization of a chiral aldehyde intermediate. clockss.org Interestingly, the choice of Lewis acid dictated the reaction pathway. While boron trifluoride etherate yielded the expected normal cyclization product, this compound afforded a dihydro derivative in 68% yield. This alternative pathway is proposed to occur via an intramolecular hydride transfer within the initially formed aluminum alkoxide intermediate, showcasing how EtAlCl₂ can uniquely steer a reaction toward a specific structural outcome. clockss.org

EtAlCl₂ also finds application in cationic polyene cyclizations, which are powerful methods for rapidly constructing complex polycyclic systems. thieme-connect.dethieme-connect.com These reactions mimic biosynthetic pathways and can generate multiple stereocenters in a single step. For example, this compound can initiate the cyclization of a polyene epoxide, leading to the formation of decalin ring systems. thieme-connect.de The introduction of asymmetry into these cyclizations can be achieved by using chiral non-alkene initiating groups within the polyene precursor. thieme-connect.de While EtAlCl₂ was screened as a potential catalyst in a transannular polyene tetracyclization, other Lewis acids proved more effective for that specific complex transformation. nih.gov Nevertheless, its ability to promote the fundamental cyclization cascade keeps it relevant in the field of asymmetric polyene cyclizations. kyoto-u.ac.jp

Control of Stereoselectivity in Targeted Organic Syntheses

The ability of this compound to control stereoselectivity is a cornerstone of its utility in targeted organic synthesis. This control is often achieved through chelation effects, where the aluminum center coordinates to multiple Lewis basic sites in a substrate, locking it into a specific conformation that directs the approach of a reactant.

A compelling example is found in the Diels-Alder reaction of an acrylate (B77674) derived from levoglucosenone (B1675106) with cyclopentadiene. conicet.gov.ar The stereochemical outcome of this reaction was found to be highly dependent on the stoichiometry of the Lewis acid used. When less than one equivalent of EtAlCl₂ was used, the reaction proceeded through a bidentate chelated s-trans complex, leading preferentially to one endo diastereomer. conicet.gov.ar However, a "striking reversal in stereoselectivity" was observed when more than one equivalent of EtAlCl₂ was employed. conicet.gov.ar Under these conditions, the reaction is believed to proceed through a different complex, likely involving an s-cis conformation of the dienophile, which favors the formation of the opposite endo diastereomer. conicet.gov.ar This switchable stereoselectivity highlights the nuanced control that can be exerted by simply modulating the amount of the catalyst.

This principle of chelation control is also evident in the asymmetric Diels-Alder reactions of acrylate derivatives of anhydrosorbitol. Here, this compound coordinates to the carbonyl oxygen, activating the dienophile, and simultaneously chelates with a nearby dioxane oxygen. dokumen.pub This bidentate coordination results in an almost perfect shielding of one face of the acrylate, forcing the diene to attack from the opposite face and thus ensuring high diastereoselectivity. dokumen.pub Furthermore, in certain [2+2] cycloadditions of silyl (B83357) enol ethers, EtAlCl₂ catalysis allows for a switch in diastereoselectivity simply by controlling the reaction temperature, enabling the selective formation of either trans or cis fused cyclobutane (B1203170) isomers. researchgate.net

Table 2: Reversal of Stereoselectivity in Diels-Alder Reaction using this compound (EtAlCl₂) and Diethylaluminum chloride (Et₂AlCl)

Entry Lewis Acid Equivalents Temperature (°C) endo 4a : endo 4b Ratio endo : exo Ratio Reference
1 EtAlCl₂ 0.8 -30 3 : 1 15 : 1 conicet.gov.ar
2 EtAlCl₂ 2.0 -30 1 : 4 24 : 1 conicet.gov.ar
3 Et₂AlCl 0.8 -30 2.3 : 1 19 : 1 conicet.gov.ar
4 Et₂AlCl 2.0 -30 1 : 9 49 : 1 conicet.gov.ar

Co Catalytic Roles of Ethylaluminum Dichloride in Polymerization Chemistry

Activation of Ziegler-Natta Catalysts by Ethylaluminum dichloride

Influence of this compound on Polymerization Kinetics

The concentration and specific nature of the aluminum alkyl co-catalyst, such as EADC, exert a substantial influence on the kinetics of Ziegler-Natta polymerization. The rate of polymerization is often tied to the concentration of active centers, which EADC helps to form. utwente.nl The selection of the co-catalyst can modify the rates of propagation and termination during polymerization. researchgate.net

The interaction between the titanium catalyst and the aluminum co-catalyst is a complex balance. The Lewis acidity of the alkylaluminum compound, determined by the number of chlorine atoms, affects the efficiency of the activation process. researcher.life For instance, kinetic profiles can vary significantly based on the co-catalyst combination, with some mixtures like triethyl aluminum (TEA) and EADC showing a build-up kinetic profile. researchgate.net

Impact of this compound on Active Center Formation and Catalyst Activity

A primary function of this compound as a co-catalyst is to alkylate the transition metal center of the procatalyst, such as titanium tetrachloride (TiCl₄), thereby forming the catalytically active species. researchgate.netthieme-connect.de This reaction involves substituting a chloride ligand on the titanium atom with an ethyl group from EADC. thieme-connect.de The resulting species is often a coordinatively unsaturated titanium(III) center, which can then coordinate and insert olefin monomers.

The activity of the catalyst system is highly dependent on the molar ratio of the aluminum co-catalyst to the titanium procatalyst. researchgate.net An optimal ratio is often necessary to maximize catalyst productivity. EADC also functions as a scavenger, removing impurities like water and oxygen that can deactivate the catalyst. tuodaindus.com Its strong Lewis acidity helps to stabilize the active centers and prevent their deactivation. tuodaindus.com Some research suggests that a decrease in catalyst activity can be due to poisoning by this compound, which can be a product of the interaction between the catalyst and other aluminum alkyls like triethylaluminum (B1256330) (TEA) or diethylaluminum chloride (DEAC). utwente.nl

Role of this compound in Macromolecular Architecture Control

This compound can influence the stereochemistry of the resulting polymer, which is particularly important in the polymerization of α-olefins such as propylene. silver-chem.co The stereospecificity of the catalyst system, which dictates the tacticity of the polymer (isotactic, syndiotactic, or atactic), is affected by the co-catalyst. silver-chem.co EADC can contribute to the formation of active sites that favor a specific stereochemical arrangement of monomer units during insertion. silver-chem.cotuodaindus.com

Furthermore, EADC can act as a chain transfer agent, a critical function for controlling the molecular weight of the polymer. silver-chem.co The transfer of the growing polymer chain to the aluminum compound terminates the growth of one chain and initiates another, thereby regulating the average chain length and molecular weight distribution of the final polymer. tuodaindus.com Studies on the cationic polymerization of isobutylene (B52900) have shown that the complex of EADC with bis(2-chloroethyl) ether can be used to produce polyisobutylene (B167198) with a high content of exo-olefin end groups. acs.org

This compound in Metallocene-Based Catalyst Systems

While methylaluminoxane (B55162) (MAO) is a more common co-catalyst for metallocene catalysts, this compound has also been explored in these systems. google.commdpi.com Its strong Lewis acidity can assist in generating the cationic metallocene species active for polymerization. tuodaindus.com In some instances, EADC is used with other activators or as a scavenger to enhance catalyst performance. google.com However, its application with metallocenes can sometimes lead to the formation of less active species, and its effectiveness is highly dependent on the specific metallocene complex and reaction conditions. google.com For some nickel-based metallocene-like catalysts, EADC has been shown to be a highly effective co-catalyst for ethylene (B1197577) polymerization, leading to high catalytic activities. researchgate.net

Applications of this compound in Olefin Polymerization

As a co-catalyst, this compound is utilized in the industrial polymerization of various olefins. chemdad.comnouryon.com Its ability to activate Ziegler-Natta catalysts makes it suitable for producing a range of polyolefins with specific properties. silver-chem.cotuodaindus.com

Ethylene Polymerization with this compound Co-catalysts

In ethylene polymerization, Ziegler-Natta catalysts activated by this compound are employed to produce high-density polyethylene (B3416737) (HDPE). utwente.nl The co-catalyst is instrumental in determining the catalyst's activity and the molecular weight of the resulting polymer. researchgate.net EADC's role as a chain transfer agent allows for the control of the polymer's melt index, a key property for processing applications. researchgate.net

Research has demonstrated that nickel complexes activated with EADC can exhibit high activity for ethylene polymerization, producing polyethylene waxes with low molecular weights. researcher.life In some cases, the combination of a nickel catalyst and EADC can produce highly branched polyethylene with low molecular weight and narrow dispersity. researchgate.net The choice of co-catalyst can significantly impact the properties of the resulting polyethylene. For example, screening of different co-catalysts with a nickel complex showed that EADC resulted in polyethylene with a relatively low molecular weight and melting temperature compared to other co-catalysts like methylaluminoxane (MAO) and ethylaluminum sesquichloride (EASC). rsc.org

Catalyst SystemCo-catalystActivity (10⁶ g PE (mol Ni)⁻¹ h⁻¹)Molecular Weight (Mw, kg mol⁻¹)Melting Temperature (Tm, °C)
Ni5Et₂AlCl2.271.2878.2
Ni5EtAlCl₂1.851.3269.9
Ni5EASC---
Ni5MAO---
Ni5MMAO1.14--
Table based on data from a study on ethylene polymerization with a nickel complex (Ni5) at 30 °C and 10 atm ethylene pressure. rsc.org

Isobutylene Polymerization Initiated by this compound Systems

This compound is a highly effective co-catalyst in the cationic polymerization of isobutylene, a process that yields polyisobutylene (PIB), a commercially important polymer valued for its thermal stability and gas impermeability. rsc.org The primary role of EADC is to function as a Lewis acid, activating an initiator, which is typically an alkyl halide or a protic substance. sigmaaldrich.comscientificlabs.ieresearchgate.net

In combination with initiators such as tert-butyl chloride (t-BuCl), EADC promotes the creation of a carbocationic species that sets off the polymerization process. rsc.org EADC abstracts a chloride ion from t-BuCl, which produces the tert-butyl carbocation (t-Bu⁺) and the counter-anion [EADC·Cl]⁻. This counter-anion is crucial for stabilizing the propagating carbocation, thereby influencing the polymerization rate and the molecular weight of the final polymer. The strength of the Lewis acid co-catalyst has a direct effect on the polymerization; stronger Lewis acids like EADC typically result in faster polymerization rates and higher molecular weight polymers at low temperatures.

The selection of the Lewis acid co-catalyst is a critical factor in determining the polymerization behavior. For instance, when 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) is used as an initiator, employing EADC as a co-catalyst leads to living polymerization characteristics. This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. The living nature of this polymerization is due to the reversible activation of the dormant C-Cl chain ends by EADC.

The solvent used in the polymerization system also has a significant impact on the final product. In nonpolar solvents like hexane, the polymerization of isobutylene with the t-BuCl/EADC system can exhibit living polymerization characteristics, especially at low temperatures. rsc.org This control over the polymerization process is essential for creating block copolymers and other advanced polymer structures.

Butadiene Polymerization and Microstructure Control

In the polymerization of dienes, this compound is an essential component of Ziegler-Natta catalyst systems, particularly for the polymerization of butadiene. sid.irresearchgate.net These catalyst systems, which often consist of a transition metal compound (from cobalt, nickel, or neodymium, for example) and an organoaluminum co-catalyst like EADC, are crucial for controlling the microstructure of the resulting polybutadiene (B167195). sid.irkglmeridian.com The microstructure, specifically the relative proportions of cis-1,4, trans-1,4, and 1,2-vinyl units, determines the physical and mechanical properties of the polymer.

For cobalt-based catalyst systems, the combination of a cobalt salt (such as cobalt octoate) with EADC and a small quantity of water is highly effective for producing high cis-1,4-polybutadiene. kglmeridian.comresearchgate.net In this system, EADC functions as both an alkylating and activating agent for the cobalt precursor. It is thought that water interacts with EADC to create a more active catalytic species. The molar ratio of the catalyst components is a key factor in achieving high catalytic activity and stereoselectivity. researchgate.net

The type of organoaluminum co-catalyst used significantly affects the polymer's microstructure. While trialkylaluminum compounds combined with certain transition metals may favor the formation of trans-1,4 or amorphous polybutadiene, the use of EADC often directs the polymerization toward a high cis-1,4 content. acs.org This stereocontrol is due to the specific electronic and steric environment created by the EADC-activated transition metal center, which governs the coordination and insertion of the butadiene monomer.

The following table illustrates how the co-catalyst influences the microstructure of polybutadiene in a cobalt-based system.

Co-catalystcis-1,4 Content (%)trans-1,4 Content (%)1,2-Vinyl Content (%)
This compound (EADC)>95<4<1
Triethylaluminum (TEAL)~40~55~5
Note: The values presented are typical and can vary depending on the specific reaction conditions such as temperature, solvent, and the specific transition metal compound used.

Ethylene Oligomerization and Product Selectivity with this compound

This compound is also utilized as a co-catalyst in the oligomerization of ethylene, a process that produces linear alpha-olefins (LAOs). google.com LAOs are valuable chemical intermediates used in the manufacturing of polymers, detergents, and synthetic lubricants. In this application, EADC is often part of a catalyst system that includes a transition metal source, such as a nickel or titanium compound. researcher.liferesearchgate.net

The function of EADC in ethylene oligomerization is complex. It activates the transition metal precursor, forming the active catalytic species. Additionally, it can affect product selectivity, which is typically governed by a Schulz-Flory distribution. The chain growth and chain displacement steps (via β-hydride elimination) determine the distribution of the resulting oligomers.

Catalyst systems based on nickel complexes combined with EADC have proven effective for the selective oligomerization of ethylene. researchgate.netmdpi.com The properties of the ligand attached to the nickel center, along with the Lewis acidity of EADC, fine-tune the electronic and steric environment of the active site, thereby controlling the relative rates of chain propagation and chain transfer. rsc.org This, in turn, influences the distribution of the resulting alpha-olefins. For example, certain nickel-phosphine complexes activated with EADC can demonstrate high activity and selectivity in producing butene, hexene, and octene. researcher.life

The molar ratio of EADC to the transition metal is a critical parameter. mdpi.com An excess of EADC can sometimes result in the formation of higher molecular weight polymers instead of short-chain oligomers. Therefore, precise control over the reaction conditions is essential to achieve the desired product distribution.

Ring-Opening Polymerization (ROP) of Cyclic Esters with this compound Systems

This compound has been identified as a powerful initiator and co-catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides. researchgate.netepo.orgdntb.gov.ua This type of polymerization is highly significant for producing biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). mdpi.com

In the ROP of ε-caprolactone, EADC can function as a cationic initiator. The Lewis acidic aluminum center coordinates with the carbonyl oxygen of the ester, which makes the acyl-carbon more vulnerable to nucleophilic attack. The polymerization can then proceed through a coordination-insertion mechanism. Due to its greater Lewis acidity, EADC's activity in ROP is generally higher than that of trialkylaluminum compounds.

Research has shown that combining EADC with an alcohol initiator, such as benzyl (B1604629) alcohol, results in a highly efficient system for the controlled ROP of lactones. mdpi.com The alcohol serves as the actual initiator, while EADC activates the monomer. This method provides excellent control over the molecular weight of the resulting polymer and can produce narrow molecular weight distributions. iaamonline.org

The following table shows typical results for the ROP of ε-caprolactone using various aluminum-based initiators.

Initiator/Co-catalyst SystemConversion (%) (at 25°C, 1h)Molecular Weight ( g/mol )Molecular Weight Distribution (Đ)
EADC / Benzyl Alcohol>99Controllable by ratio~1.2 - 1.4
Triethylaluminum (TEAL)~20LowerBroader
Note: The data are illustrative and depend on the specific monomer-to-initiator ratio, solvent, and temperature.

Synergy of this compound with Other Organoaluminum Co-catalysts

In numerous polymerization systems, especially those that use Ziegler-Natta catalysts, a mix of organoaluminum compounds is employed to fine-tune catalytic activity and manage polymer properties. nih.gov this compound is frequently used with other organoaluminum co-catalysts, such as triethylaluminum (TEAL) or diethylaluminum chloride (DEAC), to generate a synergistic effect. researcher.liferesearchgate.net

The ratio of the different organoaluminum compounds is a crucial factor. By modifying the EADC/TEAL ratio, it is possible to optimize the catalyst's performance for a particular polymer grade. This approach provides a high level of control over the molecular weight, molecular weight distribution, and stereoregularity of the polymer.

In the context of ethylene polymerization with vanadium-based catalysts, using a mixture of EADC and DEAC can lead to enhanced catalytic activity and better control over the polymer's molecular weight distribution compared to using either co-catalyst by itself. The exact nature of this synergistic interaction is complex but is thought to involve the formation of mixed-bridge aluminum species with a unique reactivity profile. scirp.org Theoretical and experimental studies have also explored the synergistic effects of EADC in other reactions, such as Diels-Alder reactions, where it can act as a promoter. semanticscholar.orgmdpi.comrsc.org

Theoretical and Computational Chemistry Studies of Ethylaluminum Dichloride

Quantum Chemical Calculations (Ab initio, DFT) on Reaction Energetics and Activation Barriers

Quantum chemical calculations have been pivotal in elucidating the energetics and reaction pathways involving ethylaluminum dichloride. Both ab initio and Density Functional Theory (DFT) methods are widely used to calculate potential energy surfaces, determine the energies of reactants, transition states, and products, and thereby compute reaction enthalpies and activation barriers.

One area of focus has been the role of EADC in polymerization reactions. For instance, ab initio Hartree-Fock (HF) calculations have been used to study the initiation mechanism of isoolefin oligomerization catalyzed by complexes of this compound with various proton donors like water, phenol, and hydrochloric acid. These studies estimated the activation energies and thermal effects of the initiation reactions, finding that higher activation energies correlated with increased process selectivity.

DFT calculations have also been employed to investigate the intricacies of Ziegler-Natta catalyzed ethylene (B1197577) polymerization, where EADC often acts as a co-catalyst. These studies explore the mechanisms of ethylene insertion and chain termination, providing a quantum-mechanical basis for understanding the catalyst's kinetic behavior. In the context of isobutylene (B52900) polymerization, DFT studies have shown that chain transfer to the monomer is characterized by a lower activation energy compared to β-proton abstraction, explaining the prevalence of this pathway.

The interaction of EADC with surfaces has also been modeled. Ab initio calculations of the reaction between EADC and silica (B1680970) surfaces have been performed to compare the energetics of cleaving the Al-C bond versus the Al-Cl bond. While the cleavage of the Al-Cl bond was found to be slightly favored kinetically, the cleavage of the Al-C bond is overwhelmingly favored thermodynamically, with a free energy difference of 135 kJ/mol, indicating that the reaction is under thermodynamic control.

Furthermore, DFT has been used to assess how EADC, acting as a Lewis acid, can influence the activation barriers of organic reactions. In a study of a Diels-Alder reaction, the coordination of this compound to a 2-phosphaindolizine substrate was calculated to lower the activation barrier by 6 kcal/mol compared to the uncatalyzed reaction, demonstrating its efficacy as a catalyst.

Reaction / ProcessComputational MethodKey Energetic FindingsReference
Isoolefin Oligomerization InitiationAb initio HF/3.21GEstimation of activation energy and thermal effects; higher Ea correlates with higher selectivity.
Reaction with Silica SurfaceAb initioEa (Al-Cl cleavage) = 23.1 kJ/mol; Ea (Al-C cleavage) = 31.1 kJ/mol. Al-C cleavage is thermodynamically favored by 135 kJ/mol.
Diels-Alder Reaction CatalysisDFT (B3LYP/6-31+G**)Coordination of EADC lowers the activation barrier by 6 kcal/mol.
Isobutylene PolymerizationDFTChain transfer to monomer has a lower activation energy than β-proton abstraction.

Modeling of this compound Interactions with Catalyst Components and Substrates

Understanding the non-covalent and covalent interactions between this compound and other molecules is crucial for explaining its role in catalysis. Computational modeling is used to predict the geometry, stability, and nature of complexes formed between EADC and various catalyst components, solvents, and reaction substrates.

In Ziegler-Natta catalysis, EADC functions as a co-catalyst, activating the primary transition-metal catalyst (e.g., titanium or hafnium compounds). Modeling these interactions helps to elucidate the structure of the active catalytic species. For example, the Cp₂HfCl₂/C₂H₅AlCl₂ system has been identified as an active catalyst for alkyne oligomerization, with computational studies suggesting a mechanism involving the insertion of the alkyne into a hafnium-carbon bond of a cationic intermediate formed through interaction with EADC.

The interaction of EADC with catalyst supports has also been a subject of theoretical investigation. Computational studies of the reaction between EADC and silica gel surfaces have shown that it preferentially reacts with surface silanol (B1196071) groups. These models, consistent with experimental infrared spectroscopy, indicate that the reaction proceeds through the cleavage of the Al-C bond to form singly bonded Si-O-AlCl₂ surface species.

The Lewis acidic nature of EADC drives its interaction with a wide range of substrates. Energy minimization calculations at the RHF/3-21G level on complexes between EADC and a chiral dienophile suggest that the aluminum center adopts a trigonal bipyramidal geometry. This coordination alters the electronic properties of the substrate and exposes its diastereotopic faces differently, thereby influencing the stereoselectivity of subsequent reactions.

Electronic Structure Analysis of this compound and its Complexes

The electronic structure of a molecule dictates its reactivity. For this compound, its strong Lewis acidity and catalytic activity are direct consequences of its electronic properties. Computational methods are used to analyze the distribution of electrons, the nature of chemical bonds, and the characteristics of frontier molecular orbitals (HOMO and LUMO).

The molecular geometry of EADC is tetrahedral around the aluminum center, which is bonded to one ethyl group and two chlorine atoms. The significant electronegativity difference between aluminum and the chlorine atoms leads to highly polarized Al-Cl bonds, making the aluminum atom electron-deficient and a strong electron-pair acceptor (Lewis acid).

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the electronic structure of molecules in detail. It translates the complex wavefunction into a localized picture of chemical bonds and lone pairs, which aligns well with classical Lewis structures. For complexes involving EADC, NBO analysis can quantify the nature of the bonding. For instance, in related dichloro-aluminum complexes, the bonding between aluminum and donor atoms (like oxygen) has been shown to be predominantly electrostatic. NBO analysis also elucidates donor-acceptor interactions, which are fundamental to catalysis. The interaction between a filled (donor) orbital of a substrate and an empty (acceptor) orbital of the EADC Lewis acid can be quantified, providing insight into the strength and nature of the complexation. These delocalization effects, representing departures from an idealized Lewis structure, are key to understanding the catalytic activation of substrates by EADC.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The LUMO of this compound is expected to be localized primarily on the aluminum atom, reflecting its electrophilic character and its availability to accept electrons from a nucleophilic substrate (a Lewis base). The energy and shape of the LUMO are key factors in determining the reactivity of EADC in catalytic cycles.

Computational Design and Prediction of Novel this compound-Based Catalytic Systems

A frontier in modern catalysis research is the in silico design of new catalysts. Computational chemistry allows for the rational design and screening of novel catalytic systems before their synthesis and experimental testing, saving significant time and resources. This approach can be applied to develop new catalysts based on this compound.

The process of computational catalyst design typically involves several steps. First, a target reaction is identified. Then, a class of potential catalysts is proposed, which in this case would be derivatives or complexes of EADC. For example, one could computationally explore how modifying the ethyl group (e.g., replacing it with other alkyl or functionalized groups) or the chloride ligands could tune the electronic and steric properties of the aluminum center.

DFT calculations can then be used to screen these virtual catalysts. Key performance indicators, known as "descriptors," are calculated. These descriptors are often energetic quantities, such as the binding energy of a substrate to the catalyst or the activation energy of a rate-determining step in the catalytic cycle. By calculating these descriptors for a range of candidate catalysts, researchers can identify promising structures. For instance, in designing a polymerization catalyst, one might screen for EADC derivatives that lower the energy barrier for monomer insertion while raising the barrier for chain termination, thereby predicting a catalyst with higher activity and producing higher molecular weight polymers.

Machine learning models can also be integrated into this workflow. By training a model on a dataset of computationally derived catalyst properties and their predicted performance, it becomes possible to rapidly screen vast libraries of potential catalysts and identify non-obvious candidates with desired properties for further, more detailed computational and experimental investigation. While still a developing field, the computational design of catalysts holds the promise of accelerating the discovery of novel, highly efficient systems based on versatile compounds like this compound.

Advanced Spectroscopic and Analytical Research Techniques in Ethylaluminum Dichloride Studies

Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ²⁷Al) for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the study of ethylaluminum dichloride, offering a window into its structural features and dynamic processes. By examining different nuclei such as ¹H, ¹³C, and ²⁷Al, researchers can piece together a comprehensive picture of EADC's behavior. In its pure form, this compound exists as a trans dimer. acs.org The primary species in a 1:1 molar ratio mixture of 1-ethyl-3-methylimidazolium (B1214524) chloride (MEICl) and EADC in a melt state has been identified by ²⁷Al NMR as the EtAlCl₂ dimer, which exhibits a characteristic ²⁷Al NMR peak at 129 ppm relative to Al(H₂O)₆³⁺. acs.org

¹³C and ²⁷Al NMR spectroscopy are particularly powerful for characterizing the coordination environments and dynamic exchanges in systems containing EADC. smolecule.com For instance, ²⁷Al NMR reveals distinct chemical shifts and coupling patterns indicative of the tetrahedral coordination around the aluminum atom. smolecule.com Temperature-dependent NMR measurements can track the dynamic exchange processes between monomeric and dimeric forms of EADC. smolecule.com Complementary information is provided by ¹³C NMR, which details the electronic environment of the ethyl group's carbon atoms and their interaction with the aluminum center. smolecule.com

Table 1: Representative NMR Chemical Shifts for this compound and Related Species

Nucleus Species/System Chemical Shift (ppm) Reference
²⁷Al EtAlCl₂ dimer in 1:1 MEICl−EtAlCl₂ melt 129 (relative to Al(H₂O)₆³⁺) acs.org
¹³C 1:2 LiCl-EtAlCl₂ melt Varies capes.gov.bracs.org
¹H 1:1 MEICl−EtAlCl₂ melt Varies acs.org

| ¹H | Complexes with crotonaldehyde (B89634) | Varies | researchgate.net |

NMR Relaxation Studies of this compound in Solution and Melt States

Further investigations into a 1:2 LiCl-ethylaluminum dichloride room-temperature molten salt have utilized ¹³C relaxation methods to probe the system's dynamics. capes.gov.br ⁷Li NMR relaxation studies in similar melts have provided evidence for scalar coupling between aluminum and lithium, a phenomenon that dominates the spin-spin relaxation at lower temperatures. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) for Ion Diffusivity Investigations

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their diffusion coefficients, which correlate with their size and shape. nih.govemerypharma.com This method has been effectively applied to study melts containing this compound.

In a 1:1 MEICl−EtAlCl₂ melt, ¹H DOSY was used to simultaneously determine the diffusion coefficients for MEICl and EtAlCl₂. acs.org The results showed that all protons on the MEI⁺ cation (ring, methyl, and ethyl) have virtually identical diffusion coefficients at a given temperature, as do the methylene (B1212753) and methyl protons of EtAlCl₂. acs.orgacs.org This suggests a strong correlation between the diffusion of the different species within the melt. The diffusion coefficients obtained from DOSY are viscosity-dependent and correlate well with the rotational correlation times determined from ¹³C and ²⁷Al NMR relaxation studies. acs.orgacs.org

Infrared Spectroscopy for Investigating Surface Reactions and Adsorption Phenomena

Infrared (IR) spectroscopy is an invaluable tool for studying the reactions of this compound with surfaces, particularly silica (B1680970). nih.govacs.org Experimental studies combining IR spectroscopy and elemental analysis have investigated the reaction of EADC with silica gel under various pretreatment conditions. nih.govacs.org

These studies reveal that EADC reacts with non-hydrogen-bonded silanols, hydrogen-bonded silanols, and siloxanes on the silica surface. nih.govacs.org A key finding is that ethylaluminum chlorides preferentially react with silanols through the cleavage of the Al-C bond rather than the Al-Cl bond. nih.govacs.org This leads to the formation of primarily monomeric surface species. nih.gov Specifically, singly bonded Si(s)−O−AlCl₂ surface species can be readily synthesized by reacting EADC with silica gel pretreated with hexamethyldisilazane (B44280) (HMDZ). nih.govacs.org

Computational studies support these experimental findings, indicating that the reaction of a monomeric form of mthis compound (a related compound) with a silanol (B1196071) is energetically favored over the reaction of a dimer. nih.govacs.org The energy cost for the dimer reaction is primarily associated with the cleavage of a bridged Al-Cl bond upon adsorption. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Species in Catalytic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing paramagnetic species (those with unpaired electrons). ethz.chwiley-vch.de In the context of this compound, EPR is crucial for studying its role in Ziegler-Natta and other catalytic systems, where paramagnetic transition metal centers are often the active species. ethz.chswaminathansivaram.inunito.it

EPR studies have been instrumental in investigating the formation of catalytically active centers in systems where EADC is used as a co-catalyst. For example, in vanadium-based catalyst systems for ethylene (B1197577) polymerization, mixing dichlorobis(η-cyclopentadienyl)vanadium with EADC generates several species detectable by EPR. rsc.org One such species, identified as [Cl(cp)₂V(µ-Cl)₂AlCl₂], was characterized as having a trigonal-bipyramidal structure, although it was not found to be catalytically active itself. rsc.org

Application of Advanced Chromatography for Reaction Mixture Analysis and Product Characterization

Advanced chromatography techniques are essential for the separation and analysis of complex reaction mixtures and products resulting from reactions involving this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed.

For instance, in the Cp₂TiCl₂-catalyzed reaction of tetraalkyl-substituted pyrazines with EADC and Mg, gas chromatography was used to analyze the reaction products. mdpi.com The GC was equipped with a packed column and a temperature programming method to effectively separate the components of the reaction mixture. mdpi.com

In synthetic studies toward pimarane (B1242903) natural products, HPLC was used to attempt the separation of products from a polyene cyclization reaction initiated by EADC. nih.gov Although in this specific case the major products were inseparable by normal phase HPLC, the technique remains a critical tool for product analysis and purification in many other EADC-involved reactions. nih.gov Furthermore, the analysis of hydrocarbons and hydrogen obtained from the hydrolysis of EADC is often performed using gas chromatography to determine its purity and composition. nouryon.com

Emerging Research Frontiers and Future Perspectives for Ethylaluminum Dichloride

Development of Novel Catalytic Systems with Enhanced Performance and Selectivity

The development of novel catalytic systems is a cornerstone of modern chemical research, and Ethylaluminum dichloride (EADC) is a key component in many of these advancements. tuodaindus.com Researchers are actively exploring new catalyst combinations where EADC's properties as a Lewis acid and co-catalyst can be harnessed to achieve unprecedented levels of performance and selectivity. silver-chem.cosmolecule.com

A significant area of research is in olefin oligomerization and polymerization. ketjen.comnouryon.com For instance, studies involving novel nickel(II) complexes activated by EADC have demonstrated high activity for the selective dimerization of ethylene (B1197577) to 1-butene (B85601). researcher.liferesearchgate.net In one study, a nickel complex with a P-substituted bis(phosphanyl)amine (PNP) ligand, when activated with EADC, showed catalytic activity as high as 1342.9 kg·(g Ni)⁻¹·h⁻¹ with high selectivity for C4 and C6 products under optimized conditions. researchgate.net Another system, utilizing an asymmetric PNP-Ni(II) precatalyst with EADC, achieved a butene selectivity of 95.6%, with 1-butene comprising 87.6% of the butene fraction, at a catalytic activity of 3.45 × 10⁷ g·(molNi·h)⁻¹. researchgate.net

The performance of these catalytic systems is highly dependent on the structure of the ligands and the reaction conditions. Research has shown that adjusting these parameters can fine-tune the selectivity of the products. For example, with certain nickel precatalysts, adjusting reaction conditions resulted in C4 selectivity reaching 88.1%. researcher.life These findings underscore the potential for creating highly specialized catalysts for producing specific chemical feedstocks.

The table below summarizes the performance of selected novel catalytic systems utilizing this compound.

Precatalyst / SystemCo-catalystTarget ReactionKey Performance Metrics
Asymmetric PNP-Ni(II) Complex (C4)EADCEthylene OligomerizationActivity: 1342.9 kg·(g Ni)⁻¹·h⁻¹; Selectivity: 85.2% C4, 14.8% C6 researchgate.net
Asymmetric PNP-Ni(II) Complex (C2)EADCEthylene OligomerizationActivity: 596.4 kg·(g Ni)⁻¹·h⁻¹; Selectivity: 88.2% C4, 11.8% C6 researchgate.net
8-arylimino-5,6,7-trihydroquinoline-nickel Complex (Ni6)EADCEthylene PolymerizationActivity: ≤6.17 × 10⁶ g of PE (mol of Ni)⁻¹ h⁻¹ at 20 °C researcher.life
Nickel Complex with bidentate ligandEADCEthylene DimerizationActivity: 3.45 × 10⁷ g/(molNi·h); Selectivity: 95.6% butene (87.6% 1-butene) researchgate.net

These developments are not limited to olefin chemistry. EADC's role as a potent Lewis acid catalyst is also being explored in various organic reactions, including Diels-Alder and Friedel-Crafts reactions, where it can promote the formation of complex organic structures with high selectivity. silver-chem.coskidmore.edualkalisci.com

Exploration of this compound in Sustainable Chemical Processes

The principles of green and sustainable chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are guiding new research directions. rsc.orgtext2fa.irnih.gov While organoaluminum compounds have traditionally been associated with highly reactive and sensitive processes, their potential in sustainable chemistry is being increasingly recognized. numberanalytics.comresearchgate.netmdpi.com The high activity and selectivity of EADC-based catalysts contribute to sustainability by improving process efficiency, which can lead to lower energy consumption and reduced byproduct formation. researchgate.net

Research into more efficient catalytic cycles directly aligns with the goals of green chemistry. By enabling reactions to proceed under milder conditions, such as lower temperatures and pressures, EADC-containing systems can significantly reduce the energy demands of chemical production. skidmore.edu For example, Lewis acid catalysis with EADC allows Diels-Alder reactions to be run at temperatures as low as 0 °C, a significant improvement over high-temperature methods. skidmore.edu

Furthermore, the development of catalysts that can produce high-value chemicals from simple, abundant feedstocks is a key aspect of sustainable process design. The selective dimerization and oligomerization of ethylene to produce butenes and other linear alpha-olefins, facilitated by EADC-based catalysts, is a prime example of upgrading a basic raw material into more valuable products with high efficiency. researcher.liferesearchgate.net Another emerging area is the use of organoaluminum compounds in chloroaluminate ionic liquids, which can act as recyclable solvents for catalytic reactions, potentially simplifying product separation and catalyst recovery. researchgate.net The ability to tune the acid-base properties of these ionic liquids by adjusting the EADC content offers a pathway to optimize industrial olefin oligomerization processes within a more sustainable framework. researchgate.net

Integration of this compound in Advanced Material Science Applications

Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.orgsabanciuniv.edu this compound plays a critical, though often behind-the-scenes, role in this field, primarily through its application in polymer synthesis. pubcompare.ai The properties of polymers like polyethylene (B3416737) and polypropylene (B1209903) are highly dependent on their molecular structure, such as molecular weight, molecular weight distribution, and stereochemistry. silver-chem.conih.gov EADC, as a key component of Ziegler-Natta and other catalytic systems, provides a lever to control these structural parameters precisely. silver-chem.cosmolecule.com

This control is fundamental to creating advanced polymers with tailored properties for specific applications, from high-strength plastics to specialized elastomers. pubcompare.ainumberanalytics.com For example, in the polymerization of isobutylene (B52900), EADC-based initiating systems can be used to produce highly reactive polyisobutylene (B167198) with a high content of exo-olefin end groups, a desirable feature for subsequent chemical modifications. rsc.org Research has shown that EADC-based catalysts can produce polyethylenes with molecular weights (Mw) up to 1.4 × 10⁵ g mol⁻¹ and a wide range of dispersities, demonstrating the tunability of the final material's properties. researcher.life

The influence of EADC extends to the morphology of the final polymer product. In industrial slurry and gas-phase polymerization processes, the catalyst particle size and morphology are replicated in the resulting polymer particles. google.comacs.org Insights into the catalyst formation process, where EADC is used to precipitate a magnesium-chloride-supported catalyst, are crucial for controlling the particle size distribution of the final polymer, which impacts its processing and application. acs.org The integration of EADC in these processes is therefore essential for manufacturing advanced materials that meet the demanding performance criteria of modern technologies. sabanciuniv.edu

Computational-Aided Discovery and Optimization of this compound-Based Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and optimizing chemical processes involving EADC. google.comacs.org These computational methods provide deep insights into reaction mechanisms, transition state energies, and the role of the catalyst, which are often difficult to probe experimentally. nih.govresearchgate.net

DFT studies have been employed to investigate the mechanisms of Lewis acid-promoted reactions catalyzed by EADC. For instance, in ketene-alkene [2+2] cycloaddition reactions, calculations revealed that EADC not only lowers the activation energy barrier but also inverts the diastereoselectivity compared to the non-catalyzed reaction, a finding consistent with experimental results. nih.gov The models showed that the Lewis acid achieves this by altering the frontier molecular orbital (FMO) overlap modes, going beyond traditional FMO theory. nih.gov

In the realm of Ziegler-Natta catalysis, computational studies have explored the interaction of EADC with catalyst supports like silica (B1680970) and magnesium chloride. researchgate.netacs.org Ab initio calculations on the reaction of EADC with silica surfaces have shown that the reaction is thermodynamically controlled and preferentially proceeds through the cleavage of the Al-C bond over the Al-Cl bond. acs.org For MgCl₂-supported catalysts, DFT calculations have helped identify the specific crystal faces where titanium tetrachloride adsorption occurs, providing fundamental knowledge for designing more effective catalysts. researchgate.net These computational insights are crucial for moving from empirical catalyst development to a more rational, predictive design of catalytic systems. google.com

The table below highlights key areas where computational methods have provided valuable insights into EADC-based processes.

Area of StudyComputational MethodKey Insights
Ketene-Alkene [2+2] CycloadditionDFTEADC lowers the energy barrier and inverts diastereoselectivity by changing FMO overlap modes. nih.gov
EADC Reaction with Silica SurfacesAb initio calculations, DFTReaction is thermodynamically favored to cleave the Al-C bond; monomeric EADC reaction is favored over dimeric. acs.org
Ziegler-Natta Catalyst on MgCl₂DFTIdentified preferential adsorption sites for catalyst components on specific MgCl₂ crystal surfaces. researchgate.net
Cationic Polymerization of IsobutyleneAb initio molecular dynamics (AIMD)Investigated the mechanism catalyzed by a t-BuCl/EADC system. colab.ws

Prospects for Industrial Scalability Based on Academic Insights

The transition from academic discovery to industrial-scale production is a critical step in chemical innovation. This compound is already an important industrial chemical, used as a raw material for the production of Ziegler-Natta catalysts and in the oligomerization of olefins. tuodaindus.comnouryon.com Academic research provides the fundamental understanding necessary to improve existing processes and develop new, scalable technologies based on EADC.

A key factor for industrial scalability is the development of highly active and selective catalysts. Academic research into novel EADC-activated catalyst systems, which demonstrate high product yields and selectivities, directly informs industrial efforts to produce high-value chemicals more economically. researcher.liferesearchgate.net For example, the synthesis of linear alpha-olefins using these systems is a commercially significant process. ketjen.com

Furthermore, fundamental studies on catalyst preparation and particle morphology have direct industrial relevance. acs.org Research into the reactive precipitation of MgCl₂-supported Ziegler-Natta catalysts using EADC has shown that process parameters directly control the catalyst particle size, which in turn dictates the morphology of the final polymer. acs.org This "template effect" is crucial for producing polymers with consistent properties in large-scale slurry or gas-phase reactors. google.com Understanding the kinetics and mechanisms of polymerization, as elucidated by academic studies, allows for better control over industrial processes, leading to improved product quality and process stability. rsc.org The successful application of EADC from laboratory research to pilot and commercial scale production highlights its robust nature as an industrial reagent and catalyst component. tuodaindus.com

Q & A

Q. What are the standard methodologies for synthesizing and characterizing ethylaluminum dichloride (EADC) in laboratory settings?

  • Methodological Answer : EADC is typically synthesized by reacting aluminum with ethyl chloride under controlled conditions. A common procedure involves reacting anhydrous aluminum chloride with triethylaluminum in a non-polar solvent (e.g., heptane) at 60–100°C under inert atmospheres . Characterization requires elemental analysis (Cl/Al and C2H5/Al ratios), NMR spectroscopy (¹H and ²⁷Al), and titration to confirm purity and stoichiometry. For example, Cl/Al ratios close to 2:1 and C2H5/Al ratios near 1:1 indicate minimal dismutation . Safety protocols must include rigorous exclusion of moisture and oxygen due to EADC’s pyrophoric nature .

Q. How should researchers safely handle and store this compound to mitigate risks in laboratory environments?

  • Methodological Answer : EADC must be stored in sealed, moisture-proof containers under inert gases (argon/nitrogen) at temperatures below 25°C. Handling requires Schlenk-line techniques or gloveboxes to prevent exposure to air or moisture, which can trigger violent hydrolysis . Emergency protocols should include immediate access to dry sand or Class D fire extinguishers. Safety data sheets (SDS) must be reviewed for reactivity with specific solvents (e.g., toluene vs. heptane) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in EADC’s role as a co-catalyst in Ziegler-Natta polymerization systems?

  • Methodological Answer : Discrepancies in catalytic activity often arise from variations in EADC’s interaction with third components (e.g., titanium chloride or electron donors). For example, studies show EADC forms a 1:2 complex with tetrahydrofuran derivatives (TDSI), which enhances stereoregularity in polypropylene synthesis. To resolve contradictions, researchers should:
  • Conduct kinetic studies under controlled temperatures (e.g., 50–100°C) to isolate active species .
  • Use isotopic labeling (e.g., deuterated solvents) to track ligand exchange dynamics .
  • Compare polymerization yields and tacticity indices across solvent systems (heptane vs. toluene) .
    Contradictory results from dismutation reactions (e.g., formation of diethylaluminum chloride) can be clarified via distillation under reduced pressure and NMR analysis of alkyl/Al ratios .

Q. How can researchers interpret spectroscopic and analytical data to distinguish EADC complexes from dismutation byproducts?

  • Methodological Answer : Key analytical markers include:
  • ²⁷Al NMR : EADC exhibits a distinct resonance near 100 ppm, while dismuted products like AlCl3 appear at 0 ppm .
  • Elemental Analysis : Cl/Al ratios >2 suggest AlCl3 contamination, while C2H5/Al ratios <1 indicate partial decomposition .
  • X-ray Crystallography : For solid complexes (e.g., EADC-TDSI), crystallographic data can confirm bonding modes (e.g., bridging vs. terminal Cl ligands) .
    Contradictions in published data (e.g., conflicting reports on complex stoichiometry) require cross-validation using multiple techniques, such as combining titration (for Al content) with GC-MS (for evolved ethane during hydrolysis) .

Data Presentation and Reproducibility

Q. What are the best practices for documenting EADC-based experiments to ensure reproducibility in polymer chemistry studies?

  • Methodological Answer :
  • Experimental Section : Specify solvent purity (e.g., "heptane dried over Na/benzophenone"), EADC concentration (molarity in solution), and reaction temperatures (±0.5°C precision) .
  • Supporting Information : Include raw NMR spectra, titration curves, and microanalytical data (e.g., C, H, Al percentages). For polymerization studies, report catalyst loading (mmol/g monomer), reaction time, and molecular weight distributions (PDI values) .
  • Hazard Documentation : Clearly outline waste disposal protocols for aluminum-containing residues and quenching methods (e.g., slow addition to isopropanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.